tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is a compound with the molecular formula C23H29NO3 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is defined by its molecular formula, C23H29NO3. The average mass of the molecule is 367.481 Da and the monoisotopic mass is 367.214752 Da .Scientific Research Applications
Synthetic Applications and Environmental Considerations
Synthetic Routes and Pharmaceutical Applications
This compound is significant in the synthesis of pharmaceuticals, such as Vandetanib, through complex chemical transformations involving substitution, deprotection, and cyclization processes. The optimized synthetic routes offer higher yields and commercial value in industrial production, showcasing its utility in the pharmaceutical sector (Mi, 2015).
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants (SPAs)
Although not directly related to the compound , studies on SPAs, which share some structural similarities, highlight concerns over environmental pollution and human exposure. These substances, found in various matrices, have been linked to potential health risks such as endocrine disruption and carcinogenic effects. Research emphasizes the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Applications in N-Heterocycle Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of N-heterocycles, a core structural component in many natural products and therapeutics. The methodologies involving these sulfinamides enable the creation of diverse piperidines and pyrrolidines, demonstrating the broad utility of tert-substituted compounds in medicinal chemistry (Philip et al., 2020).
Innovations in Material Science
- Plastic Scintillators Development: Research into plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, has shown that replacing traditional solvents with alternatives like 1,3-divinylbenzene does not affect scintillation efficiency or stability. This indicates a potential for tert-butyl based compounds in improving material properties for radiation detection technologies (Salimgareeva & Kolesov, 2005).
Safety And Hazards
Future Directions
The future directions for “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” are likely tied to its use in the synthesis of fentanyl and its analogues. As these substances continue to be of interest in the medical community, research into more efficient and safe synthesis methods, including the use of this compound, is likely to continue .
properties
IUPAC Name |
tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMAOAKAEZPBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650652 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate | |
CAS RN |
936497-89-1 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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